molecular formula C17H20BNO4 B8410038 (4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid

(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid

Cat. No.: B8410038
M. Wt: 313.2 g/mol
InChI Key: JPABPGPWRGJJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a benzyloxycarbonyl-protected amine. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid typically involves several steps:

    Formation of the Boronic Acid Intermediate: This can be achieved through the reaction of phenylboronic acid with appropriate protecting groups and substituents.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid can undergo various types of chemical reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation and reduction reactions would modify the functional groups present on the molecule.

Scientific Research Applications

(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The benzyloxycarbonyl group serves as a protecting group for the amine, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid is unique due to its specific combination of functional groups, which allows for selective reactions and protection of the amine group

Properties

Molecular Formula

C17H20BNO4

Molecular Weight

313.2 g/mol

IUPAC Name

[4-[2-[methyl(phenylmethoxycarbonyl)amino]ethyl]phenyl]boronic acid

InChI

InChI=1S/C17H20BNO4/c1-19(17(20)23-13-15-5-3-2-4-6-15)12-11-14-7-9-16(10-8-14)18(21)22/h2-10,21-22H,11-13H2,1H3

InChI Key

JPABPGPWRGJJBA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CCN(C)C(=O)OCC2=CC=CC=C2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using a procedure analogous to that used to prepare 6D, 28C (1.14 g, 3.3 mmol) was 5′,5′-tetramethyl-[2,2′]bi[[1,3,2]dioxaborinanyl] to give 28D (760 mg, 74%) as a white solid. MS (ESI) m/z 313.97 (M+H)+.
Name
6D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
28C
Quantity
1.14 g
Type
reactant
Reaction Step One
[Compound]
Name
5′,5′-tetramethyl-[2,2′]bi[[1,3,2]dioxaborinanyl]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
74%

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